molecular formula C20H21N3O7S B2445121 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide CAS No. 1105216-08-7

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide

Cat. No. B2445121
CAS RN: 1105216-08-7
M. Wt: 447.46
InChI Key: ALLVAVUEUXANRT-UHFFFAOYSA-N
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Description

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O7S and its molecular weight is 447.46. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Thermodynamics

  • The compound has been used in the study of crystal structures and thermodynamic properties. A derivative, coupled with a benzimidazole moiety, was prepared, and its crystal structure was analyzed, revealing a triclinic, P-1 space group. Quantum chemical computations and thermodynamic properties were also studied to determine the nature of the derivative (Zeng, Wang, & Zhang, 2021).

Photodynamic Therapy and Photosensitization

  • The compound's derivatives have been explored in the context of photodynamic therapy, particularly for cancer treatment. A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated potential for Type II photosensitizers in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking

  • Derivatives of the compound have been synthesized and characterized for enzyme inhibition and molecular docking studies. These studies included evaluations of the effects on various enzyme activities, providing insights into potential pharmaceutical applications (Alyar et al., 2019).

Anticancer Activity and ADMET Studies

  • Research on the compound's derivatives has also included anticancer activity analysis and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies. This research aims to develop new anticancer compounds with high selectivity (Karakuş et al., 2018).

Luminescence and Antibacterial Properties

  • Studies have been conducted on modified derivatives of the compound to investigate their luminescence and antibacterial properties. These studies involve structural characterization and exploration of potential antibacterial applications (Feng et al., 2021).

Carbonic Anhydrase Inhibitory Properties

  • Research on isoxazole-containing sulfonamides, related to this compound, has revealed potent inhibitory properties against carbonic anhydrase II and VII. This suggests potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

properties

IUPAC Name

4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-13-11-17(22-30-13)23-31(26,27)15-7-5-14(6-8-15)21-12-16-18(24)28-20(29-19(16)25)9-3-2-4-10-20/h5-8,11-12,21H,2-4,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLVAVUEUXANRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide

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